molecular formula C16H19N3OS B2857536 N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-83-0

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2857536
CAS No.: 1021135-83-0
M. Wt: 301.41
InChI Key: FCGRLOYITRCMOY-UHFFFAOYSA-N
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Description

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 2,5-dimethylbenzylthio group and a propionamide moiety, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the 2,5-Dimethylbenzylthio Group: The 2,5-dimethylbenzylthio group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a halogenated pyridazine intermediate.

    Attachment of the Propionamide Moiety: The final step involves the acylation of the pyridazine derivative with propionyl chloride under basic conditions to form the propionamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Alkylated pyridazine derivatives.

Scientific Research Applications

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential cytotoxic activity against cancer cell lines and as a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its cytotoxic properties, making it a candidate for anticancer drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Additionally, its ability to form reactive intermediates may contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.

    2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Exhibits biological properties such as plant growth stimulation and antimicrobial activity.

Uniqueness

N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide stands out due to its unique combination of a pyridazine ring with a 2,5-dimethylbenzylthio group and a propionamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-4-15(20)17-14-7-8-16(19-18-14)21-10-13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRLOYITRCMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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